4-[4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
Description
The exact mass of the compound this compound is 438.0474771 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S2/c1-12-10-22(11-13(2)25-12)19-18(21-17(26-19)16-4-3-9-27-16)28(23,24)15-7-5-14(20)6-8-15/h3-9,12-13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPBLAKGUHEPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30414575 | |
| Record name | F3309-3397 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30414575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7065-44-3 | |
| Record name | F3309-3397 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30414575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-[4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine (often referred to as "compound X") is a complex organic molecule that exhibits significant biological activity. Its unique structural features, which include a chlorobenzenesulfonyl group, thiophene ring, oxazole ring, and morpholine moiety, contribute to its potential applications in medicinal chemistry and biological research.
Chemical Structure
The molecular formula of compound X is , with a molecular weight of approximately 368.85 g/mol. The compound can be represented structurally as follows:
The biological activity of compound X is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism is crucial for its potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compound X. For instance:
- In vitro studies demonstrated that compound X inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that compound X showed a 70% inhibition rate on MCF-7 breast cancer cells at a concentration of 10 µM over 48 hours.
Antimicrobial Activity
Compound X has also been evaluated for its antimicrobial properties:
- Testing against bacterial strains : It exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory effects of compound X have been explored in several studies:
- In vivo models demonstrated that administration of compound X reduced inflammation markers in rat models of arthritis, suggesting its potential as an anti-inflammatory agent .
Research Findings Summary Table
| Study | Activity | Methodology | Results |
|---|---|---|---|
| Journal of Medicinal Chemistry | Anticancer | In vitro on MCF-7 cells | 70% inhibition at 10 µM |
| Microbial Pathogenesis | Antimicrobial | MIC testing against bacterial strains | MIC: 15-30 µg/mL |
| Inflammation Research | Anti-inflammatory | In vivo rat model | Reduced inflammation markers |
The synthesis of compound X typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving α-haloketones.
- Introduction of the Thiophene Ring : Utilizes cross-coupling reactions such as Suzuki-Miyaura coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
